molecular formula C11H12N2OS B13952342 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline CAS No. 760114-15-6

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline

Cat. No.: B13952342
CAS No.: 760114-15-6
M. Wt: 220.29 g/mol
InChI Key: VFDXHLMTFOUSPL-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-ethoxy-1,3-thiazole with aniline under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the aniline, followed by nucleophilic substitution with 2-ethoxy-1,3-thiazole . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

760114-15-6

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(2-ethoxy-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-2-14-11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3

InChI Key

VFDXHLMTFOUSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CS1)C2=CC(=CC=C2)N

Origin of Product

United States

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